molecular formula C31H36N2O4 B12136134 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Heptyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12136134
M. Wt: 500.6 g/mol
InChI Key: BXCHBLDCHMCNFZ-UHFFFAOYSA-N
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Description

5-[4-(Heptyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with the molecular formula C31H36N2O4 This compound is characterized by its unique structure, which includes a pyrazolo[1,5-c][1,3]benzoxazine core, substituted with heptyloxy and methoxy groups

Preparation Methods

The synthesis of 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this one.

Chemical Reactions Analysis

5-[4-(Heptyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[4-(Heptyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other pyrazolo[1,5-c][1,3]benzoxazine derivatives and compounds with similar functional groups. Some examples are:

These compounds share structural similarities but differ in their specific substituents and overall molecular architecture, which can lead to differences in their chemical properties and applications.

Properties

Molecular Formula

C31H36N2O4

Molecular Weight

500.6 g/mol

IUPAC Name

5-(4-heptoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C31H36N2O4/c1-4-5-6-7-8-20-36-25-18-14-23(15-19-25)31-33-28(26-10-9-11-29(35-3)30(26)37-31)21-27(32-33)22-12-16-24(34-2)17-13-22/h9-19,28,31H,4-8,20-21H2,1-3H3

InChI Key

BXCHBLDCHMCNFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

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